![molecular formula C21H12Cl2N2O3S B2576592 7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886163-05-9](/img/no-structure.png)
7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms . Thiazole rings are important in the world of chemistry due to their aromatic properties and the many reactive positions they offer for various chemical reactions .
Molecular Structure Analysis
The thiazole ring in the molecule consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This aromaticity allows the ring to have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Chemical Reactions Analysis
While specific chemical reactions involving this exact compound are not detailed in the available literature, thiazole rings in general can undergo various types of reactions due to their aromaticity and the presence of reactive positions .Applications De Recherche Scientifique
Comprehensive Analysis of 7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
The compound , 7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione , is a complex molecule that may have various applications in scientific research due to the presence of a thiazole ring. Thiazole derivatives are known for their diverse biological activities, which can be leveraged in different fields of scientific research .
Antioxidant Research: Thiazole derivatives exhibit significant antioxidant properties. The compound could be used to study oxidative stress-related diseases and the development of antioxidant therapies.
Analgesic Development: Research has shown that thiazole derivatives can act as analgesics . This compound could be applied in the synthesis and testing of new pain relief medications.
Anti-inflammatory Applications: Due to the anti-inflammatory activities of thiazole compounds , this particular molecule could be valuable in researching treatments for inflammation-related conditions.
Antimicrobial and Antifungal Studies: The thiazole component of the compound suggests potential use in developing antimicrobial and antifungal agents, as thiazoles have been effective in these areas .
Antiviral Research: Thiazole derivatives have been used in the development of antiviral drugs . This compound could contribute to the study of new treatments for viral infections.
Diuretic Properties: The compound’s thiazole ring may offer diuretic properties, making it useful in the study of drugs that promote diuresis .
Anticonvulsant Research: Thiazole derivatives have shown promise as anticonvulsants . This compound could be explored for its potential in epilepsy treatment research.
Neuroprotective Studies: Given the neuroprotective capabilities of some thiazole derivatives , this compound might be researched for its potential benefits in neurodegenerative diseases.
Each of these applications represents a unique field of study where the compound could have significant implications. Further research and experimentation would be necessary to fully understand and harness the potential of this compound in these areas. The thiazole ring’s versatility as a standalone moiety contributes to the development of various drugs and biologically active agents, making it a valuable target for medicinal chemistry research .
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione' involves the synthesis of the chromene ring system, followed by the introduction of the thiazole and pyrrole rings, and finally the chlorination of the phenyl ring.", "Starting Materials": [ "2-hydroxyacetophenone", "3-chlorobenzaldehyde", "methylamine", "thiourea", "malonic acid", "acetic anhydride", "phosphorus oxychloride", "sodium hydroxide", "chlorine" ], "Reaction": [ "Step 1: Synthesis of 4-methyl-2-oxo-2H-chromene-3-carbaldehyde by reacting 2-hydroxyacetophenone with 3-chlorobenzaldehyde in the presence of a base catalyst such as sodium hydroxide.", "Step 2: Synthesis of 7-chloro-4-methyl-2-oxo-2H-chromene-3-carbaldehyde by reacting the product from step 1 with phosphorus oxychloride.", "Step 3: Synthesis of 7-chloro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid by hydrolyzing the product from step 2 with sodium hydroxide.", "Step 4: Synthesis of 7-chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromene-3-carboxylic acid by reacting the product from step 3 with thiourea and methylamine in the presence of acetic anhydride.", "Step 5: Synthesis of 7-chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione by reacting the product from step 4 with malonic acid in the presence of a dehydrating agent such as phosphorus oxychloride.", "Step 6: Chlorination of the phenyl ring using chlorine in the presence of a catalyst such as iron(III) chloride to obtain the final product." ] } | |
Numéro CAS |
886163-05-9 |
Nom du produit |
7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
Formule moléculaire |
C21H12Cl2N2O3S |
Poids moléculaire |
443.3 |
Nom IUPAC |
7-chloro-1-(3-chlorophenyl)-6-methyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C21H12Cl2N2O3S/c1-10-7-15-13(9-14(10)23)18(26)16-17(11-3-2-4-12(22)8-11)25(20(27)19(16)28-15)21-24-5-6-29-21/h2-9,17H,1H3 |
Clé InChI |
VSOJBSCXKKZVPS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)Cl)C5=NC=CS5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




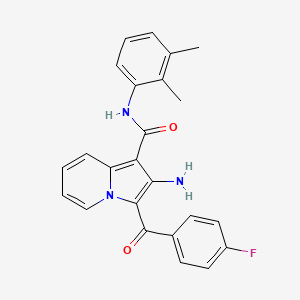
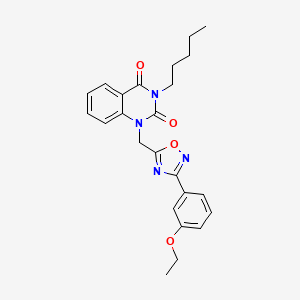
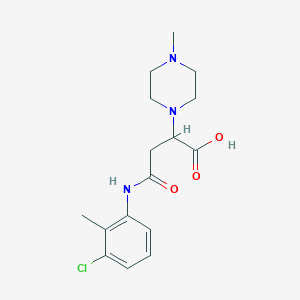
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-chloro-5-nitrobenzamide](/img/structure/B2576519.png)
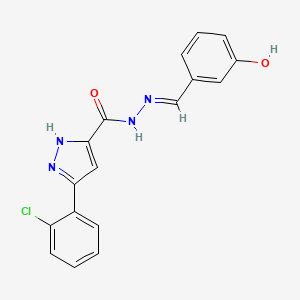
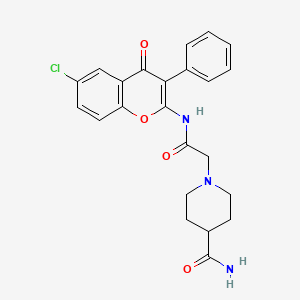

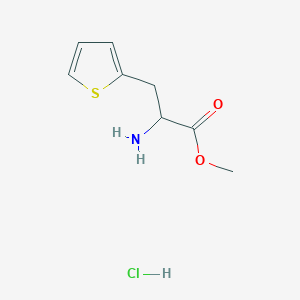

![N-(3,5-dimethoxyphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2576528.png)
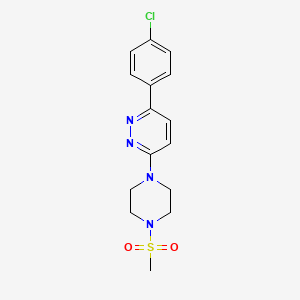
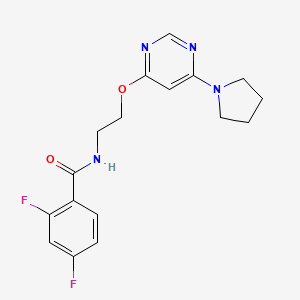
![Methyl 2-(3,9-dimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2576531.png)